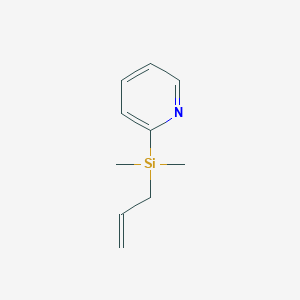

2-(Allyldimethylsilyl)pyridine

Overview

Description

Synthesis Analysis

The synthesis of pyridine derivatives, including 2-(Allyldimethylsilyl)pyridine, involves innovative methodologies. For example, a methodology developed for the synthesis of pyridines from allyl amines and alkynes involves sequential Cu(II)-promoted dehydrogenation of the allylamine and Rh(III)-catalyzed N-annulation, showing a versatile approach to constructing the pyridine ring (Chemical Communications, 2012). Additionally, metal-free conditions utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) promote the opening of 2-allyl-2H-azirines, leading to pyridines in good yields, demonstrating broad substrate scope and functional group tolerance (Organic Letters, 2014).

Molecular Structure Analysis

Experimental and theoretical studies provide insights into the molecular structure of related compounds, showcasing the importance of techniques like FTIR, FT-NMR, UV–Visible, X-ray, and DFT in understanding the structural aspects of pyridine derivatives. These studies help in determining the conformational stability, molecular geometry, vibrational frequencies, and electronic properties of the compounds, laying the groundwork for further functionalization and application (Journal of Molecular Structure, 2014).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives is highlighted in reactions such as the palladium-catalyzed Heck-type reaction, where O-acetyl ketoximes and allylic alcohols are utilized to synthesize pyridines. This protocol demonstrates the compound's utility in forming C-C bonds under mild conditions, showcasing its versatility in organic synthesis (Chemical Communications, 2016).

Scientific Research Applications

Synthesis and Coordination Chemistry : 2-(Allyldimethylsilyl)pyridine and its derivatives have been used as ligands in coordination chemistry. For example, derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have shown utility in luminescent lanthanide compounds for biological sensing, and iron complexes demonstrating unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Photolytic/TiO2-Photocatalytic Degradation : Substituted pyridines, including this compound, have been studied for their degradation in aqueous solutions, which is crucial due to their use in pesticides, drugs, and industrial solvents. Understanding their degradation pathways is important for environmental remediation (Stapleton et al., 2010).

Catalysis in Chemical Reactions : These compounds have been used as catalysts in various chemical reactions. For instance, pyridine copper complexes, which can include this compound derivatives, have been active catalysts for intramolecular aziridination of allylic N-tosyloxycarbamates and intermolecular aziridination of styrenes (Lebel et al., 2007).

Application in Dye-Sensitized Solar Cells : Certain pyridine-based additives, like allyl isonicotinate, have been used to enhance the performance of dye-sensitized solar cells (DSCs), indicating potential applications for similar compounds in renewable energy technologies (Shi et al., 2009).

Reactivity in Complex Formation : this compound and its derivatives are involved in the formation of various complexes, such as π-allylic palladium(II) complexes, which have applications in material science and catalysis (Baba et al., 1974).

Chemosensor Applications : Derivatives of this compound can act as chemosensors for detecting ions like fluoride, which is crucial for environmental monitoring and healthcare applications (Chetia & Iyer, 2008).

Mechanism of Action

Target of Action

2-(Allyldimethylsilyl)pyridine is primarily used as a pyridyl transfer reagent . It interacts with various aryl iodides in the presence of a palladium catalyst and silver(I) oxide activator . The primary targets of this compound are therefore the aryl iodides that it reacts with.

Mode of Action

The compound acts as a coupling reagent in the allylation of carbonyl compounds using a copper catalyst . This means that it facilitates the joining of two compounds, specifically a carbonyl compound and an aryl iodide, to form a new compound.

Biochemical Pathways

Given its role as a pyridyl transfer reagent and a coupling reagent, it can be inferred that it plays a role in the synthesis of various substituted pyridine derivatives .

Result of Action

The primary result of the action of this compound is the formation of substituted pyridine derivatives . These derivatives are formed through the reaction of the compound with various aryl iodides in the presence of a palladium catalyst and silver(I) oxide activator .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the presence of a palladium catalyst and silver(I) oxide activator is necessary for the compound to act as a pyridyl transfer reagent . Additionally, the compound’s efficacy as a coupling reagent in the allylation of carbonyl compounds requires the presence of a copper catalyst .

Safety and Hazards

Future Directions

The future directions of 2-(Allyldimethylsilyl)pyridine research could involve the development of methods for the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles . This could range from traditional cross-coupling processes to alternative nucleophilic reagents and novel main group approaches . The compound is generally immediately available in most volumes, and high purity, submicron, and nanopowder forms may be considered .

properties

IUPAC Name |

dimethyl-prop-2-enyl-pyridin-2-ylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NSi/c1-4-9-12(2,3)10-7-5-6-8-11-10/h4-8H,1,9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRIPVDRZYVTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CC=C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459017 | |

| Record name | 2-(Allyldimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118722-54-6 | |

| Record name | 2-(Allyldimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Allyldimethylsilyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

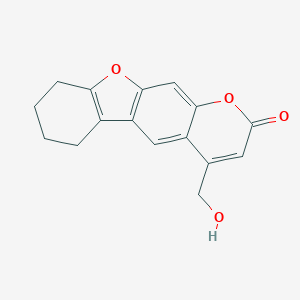

![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B52237.png)